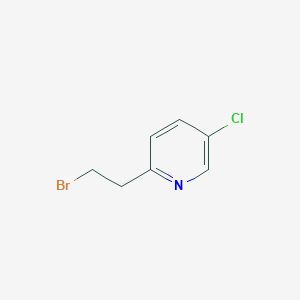

2-(2-Bromoethyl)-5-chloropyridine

Description

Significance as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. cymitquimica.commdpi.com They are integral to the structure of numerous natural products and designed drugs, with over 60% of small molecule drugs featuring a nitrogen heterocycle. frontiersin.org The synthesis of these structures is therefore a central focus of modern organic chemistry.

2-(2-Bromoethyl)-5-chloropyridine emerges as a highly versatile intermediate in this context due to its distinct reactive centers. The primary point of reactivity is the bromoethyl group. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for facile substitution reactions where the bromine is displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity provides a straightforward method for attaching the 5-chloropyridyl-ethyl fragment to other molecular scaffolds, leading to the formation of diverse and more complex nitrogen-containing heterocycles.

The compound's utility is further enhanced by the presence of the chlorine atom on the pyridine (B92270) ring, which can participate in various cross-coupling reactions. This dual reactivity allows for sequential, controlled modifications, expanding the synthetic possibilities. For instance, the bromoethyl group can be reacted first, followed by a subsequent reaction at the chloro-substituted position on the pyridine ring, or vice-versa, enabling the construction of intricate molecular architectures.

Retrosynthetic Considerations and Strategic Importance in Complex Molecule Construction

Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the creation of complex target molecules. researchgate.net It involves mentally deconstructing a target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to reliable chemical reactions. researchgate.netyoutube.com

In the context of retrosynthesis, this compound is recognized as a strategically important building block or "synthon." When planning the synthesis of a complex molecule containing a 2-(5-chloropyridin-2-yl)ethyl moiety, a key disconnection is made at the bond connecting this group to the rest of the molecule. This disconnection reveals this compound as the logical electrophilic precursor. Its bromoethyl group provides a reliable handle for forming carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds through nucleophilic substitution.

The strategic importance of this compound lies in its ability to introduce a functionalized pyridine ring into a target structure in a predictable and efficient manner. The pyridine ring itself is a key pharmacophore in many drug molecules, and the chlorine substituent offers a site for further modification, for example, through palladium-catalyzed cross-coupling reactions. This allows chemists to build molecular complexity systematically. The ability to perform selective reactions at either the bromoethyl group or the chloropyridine ring makes it a valuable tool for convergent syntheses, where different fragments of a molecule are prepared separately before being joined together.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

2-(2-bromoethyl)-5-chloropyridine |

InChI |

InChI=1S/C7H7BrClN/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |

InChI Key |

GZOBRIWBSQSUEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 5 Chloropyridine

Nucleophilic Substitution Reactions at the Bromoethyl Group

The bromoethyl group at the 2-position of the pyridine (B92270) ring is a primary site for nucleophilic attack, owing to the electrophilic nature of the carbon atom bonded to the bromine. This reactivity is central to the utility of 2-(2-bromoethyl)-5-chloropyridine as a building block in the synthesis of more complex molecules.

Mechanistic Pathways (SN1, SN2, SNAr, and Competing Elimination Reactions)

The substitution of the bromine atom can proceed through several mechanistic pathways, primarily SN1 and SN2 reactions. The SN2 (bimolecular nucleophilic substitution) mechanism is generally favored for primary alkyl halides like the bromoethyl group. In this pathway, a nucleophile directly attacks the carbon atom, leading to the displacement of the bromide ion in a single, concerted step.

However, the possibility of an SN1 (unimolecular nucleophilic substitution) mechanism, involving the formation of a carbocation intermediate, cannot be entirely dismissed, especially with weakly nucleophilic solvents. The stability of the potential carbocation would be influenced by the adjacent pyridine ring.

Competing with these substitution reactions are elimination reactions (E1 and E2), which would lead to the formation of 2-vinyl-5-chloropyridine. The ratio of substitution to elimination products is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, sterically hindered bases tend to favor elimination, while less basic, unhindered nucleophiles favor substitution.

Nucleophilic aromatic substitution (SNAr) is less likely to occur directly at the bromoethyl group itself but is a key consideration for the pyridine ring, as discussed in a later section. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqimperial.ac.uk

Scope and Limitations with Diverse Nucleophiles (e.g., amines, alkoxides, thiols, cyanide)

A wide array of nucleophiles can be employed to displace the bromine atom of the bromoethyl group, leading to a diverse range of functionalized pyridine derivatives.

Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted aminoethylpyridines. These reactions are fundamental in the synthesis of various biologically active compounds.

Alkoxides: Alkoxides, such as sodium ethoxide, can be used to introduce ether linkages. However, the basicity of alkoxides can also promote competing elimination reactions.

Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers.

Cyanide: The cyanide ion is a potent nucleophile that can be used to introduce a cyano group, which can be further elaborated into other functional groups like carboxylic acids or amines. The reaction with cyanide, however, requires careful control of conditions to avoid potential hazards.

The table below summarizes the scope of nucleophiles in reactions with this compound.

| Nucleophile | Product Type | Potential Limitations |

| Primary/Secondary Amines | N-substituted aminoethylpyridines | Over-alkylation with primary amines |

| Alkoxides | Ethers | Competing elimination reactions |

| Thiols/Thiolates | Thioethers | Oxidation of thiol to disulfide |

| Cyanide | Nitriles | Toxicity and handling of cyanide |

Pyridine Ring Reactivity and Functional Group Interconversions

The pyridine ring of this compound also exhibits characteristic reactivity, influenced by the electron-withdrawing nitrogen atom and the chloro substituent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck, Sonogashira involving C-Br and C-Cl bonds)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Both the C-Br bond of the bromoethyl group and the C-Cl bond on the pyridine ring can potentially participate in these reactions.

The relative reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization. For instance, a Suzuki-Miyaura coupling could potentially be performed selectively at the C-Br bond under milder conditions, leaving the C-Cl bond intact for subsequent transformations.

Common palladium-catalyzed cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Negishi Coupling: Reaction with an organozinc reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. sigmaaldrich.com

The table below provides an overview of potential palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Bond Formed | Potential Site of Reaction |

| Suzuki-Miyaura | Boronic acid/ester | C-C | C-Br and/or C-Cl |

| Negishi | Organozinc reagent | C-C | C-Br and/or C-Cl |

| Heck | Alkene | C-C | C-Br and/or C-Cl |

| Sonogashira | Terminal alkyne | C-C | C-Br and/or C-Cl |

Functionalization at Other Ring Positions (e.g., C-3, C-4, C-6)

The introduction of new functional groups at the C-3, C-4, and C-6 positions of the this compound ring is a challenging synthetic endeavor due to the electron-deficient nature of the pyridine nucleus, which is further deactivated by the chloro substituent at C-5 and the bromo group at C-2. However, insights from related 2-halopyridine systems suggest potential pathways for such transformations, primarily through directed metalation strategies.

The C-3 position, situated between the nitrogen atom and the chloro-substituent, is a potential site for functionalization. In analogous 2-chloropyridine (B119429) systems, directed ortho-metalation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) has been shown to selectively deprotonate the C-3 position. lookchem.com This approach could theoretically be applied to this compound, though the presence of the bromoethyl side chain might lead to competitive side reactions.

Functionalization at the C-4 position is less straightforward. Direct deprotonation at this position is generally not favored. Therefore, multi-step synthetic sequences would likely be required.

Recent studies on 2-chloropyridine have revealed the possibility of "unusual" C-6 lithiation. lookchem.comresearchgate.netnih.gov The use of a superbase, such as a mixture of n-butyllithium (n-BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE), has been shown to overcome the directing effect of the C-2 chloro group and achieve regioselective deprotonation at the C-6 position. lookchem.comresearchgate.netnih.gov This method offers a promising, albeit currently theoretical, route for introducing substituents at the C-6 position of this compound.

Table 1: Potential Functionalization Reactions at C-3, C-4, and C-6

| Ring Position | Proposed Method | Reagents | Potential Product |

| C-3 | Directed ortho-metalation | LDA, then electrophile | 3-Substituted-2-(2-bromoethyl)-5-chloropyridine |

| C-4 | Multi-step synthesis | To be determined | 4-Substituted-2-(2-bromoethyl)-5-chloropyridine |

| C-6 | Directed C-6 lithiation | n-BuLi/LiDMAE, then electrophile | 6-Substituted-2-(2-bromoethyl)-5-chloropyridine |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyridine nucleus of this compound are significantly hindered. fiveable.memasterorganicchemistry.comyoutube.com The pyridine nitrogen acts as a strong deactivating group by inductively withdrawing electron density from the ring and by becoming protonated under the acidic conditions often employed for EAS. This deactivation is further intensified by the presence of the electron-withdrawing chloro and bromo substituents.

In the rare event that an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the C-3 and C-5 positions. The chloro and bromo substituents are also deactivating but are ortho, para-directing. In this specific molecule, the C-5 position is already occupied by a chlorine atom. Therefore, any potential electrophilic attack would most likely be directed to the C-3 position. However, the cumulative deactivating effect of all substituents makes successful EAS reactions on this substrate highly improbable under standard conditions. More forcing conditions could lead to decomposition of the starting material.

Metalation and Lithiation Studies of the Pyridine Ring

The metalation of the pyridine ring in this compound is a key strategy for introducing functional groups. However, the reaction is complicated by the propensity of organolithium reagents to undergo nucleophilic addition at the C-2 or C-6 positions of the pyridine ring, often leading to undesired side products. lookchem.comresearchgate.netnih.gov

Studies on the closely related 2-chloropyridine have provided valuable insights into controlling the regioselectivity of lithiation. lookchem.comresearchgate.netnih.govresearchgate.net The choice of the lithiating agent and reaction conditions is crucial.

Directed ortho-Metalation (C-3): As mentioned previously, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) has been shown to effect exclusive lithiation at the C-3 position of 2-chloropyridine, directed by the chlorine atom. lookchem.com This method is a viable option for the regioselective functionalization of the C-3 position of this compound.

C-6 Lithiation: The reaction of 2-chloropyridine with n-butyllithium typically results in nucleophilic addition. However, the use of the superbase n-BuLi-LiDMAE in a non-polar solvent like hexane (B92381) has been demonstrated to promote an unprecedented regioselective C-6 lithiation. lookchem.comresearchgate.netnih.gov This occurs through a mechanism that avoids direct nucleophilic attack on the pyridine ring. This powerful tool could potentially be extended to this compound for selective C-6 functionalization.

Table 2: Lithiation Strategies for this compound (based on 2-chloropyridine studies)

| Position of Lithiation | Reagent | Solvent | Outcome |

| C-3 | LDA | THF | Regioselective deprotonation |

| C-6 | n-BuLi/LiDMAE | Hexane | Regioselective deprotonation |

Rearrangement and Cyclization Pathways Involving Both Halogenated Sites

The presence of both a bromoethyl group at the C-2 position and a chloro-substituted pyridine ring opens up possibilities for intramolecular rearrangement and cyclization reactions. A particularly noteworthy pathway is the formation of indolizine (B1195054) derivatives.

Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. They have garnered significant interest due to their presence in various natural products and their diverse biological activities. chim.itresearchgate.net The synthesis of indolizines can often be achieved through the cyclization of appropriately substituted pyridine derivatives. organic-chemistry.org

In the case of this compound, an intramolecular quaternization can occur where the pyridine nitrogen attacks the electrophilic carbon of the bromoethyl side chain. This would form a cyclic pyridinium (B92312) salt. Subsequent dehydrohalogenation or a base-induced elimination of HBr would lead to the formation of a 6-chloroindolizine (B3367139) derivative. This type of cyclization is a well-established method for the synthesis of the indolizine core. nih.gov

Furthermore, palladium-catalyzed multicomponent reactions involving 2-bromopyridines have been developed for the synthesis of highly substituted indolizines. nih.gov While not a direct rearrangement of this compound, this highlights the utility of the 2-halopyridine moiety in constructing the indolizine scaffold. The bromoethyl group could potentially participate in or be modified to facilitate such transformations.

Table 3: Potential Cyclization Reaction

| Reactant | Reaction Type | Key Intermediate | Product |

| This compound | Intramolecular Cyclization | Cyclic pyridinium salt | 6-Chloroindolizine |

Applications of 2 2 Bromoethyl 5 Chloropyridine As a Chemical Building Block

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the bromoethyl group is particularly useful for constructing fused ring systems through cyclization reactions. This process, known as annulation, involves the formation of a new ring onto the existing pyridine (B92270) core.

The 2-(2-bromoethyl) moiety is an ideal electrophilic component for annulation reactions. By reacting with a bifunctional nucleophile, a two-step sequence of intermolecular substitution followed by intramolecular cyclization can furnish a variety of fused heterocyclic systems. For instance, reaction with an appropriate amine, hydrazine (B178648), or hydroxylamine (B1172632) derivative can lead to the formation of five- or six-membered rings fused to the pyridine core.

These synthetic strategies can lead to the creation of diverse pyrido-fused scaffolds, which are prevalent in medicinal chemistry and drug discovery. nih.govresearchgate.net The specific nature of the resulting fused system is determined by the choice of the nucleophilic reaction partner. While direct examples with 2-(2-bromoethyl)-5-chloropyridine are specific to proprietary research, the general reaction pathways are well-established in heterocyclic chemistry. nih.gov For example, similar strategies have been used to synthesize pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and 1,8-naphthyridines from appropriately substituted pyridine precursors. nih.gov

Table 1: Potential Fused Heterocyclic Systems via Annulation Reactions This table illustrates hypothetical but chemically plausible fused pyridine derivatives that could be synthesized from this compound using established annulation methodologies.

| Reagent Class | Intermediate Type | Potential Fused System |

| Substituted Hydrazine | Hydrazinyl-ethyl-pyridine | Dihydropyrazolo[1,5-a]pyridine |

| Amino-thiol | Thio-aminoethyl-pyridine | Dihydrothiazolo[3,2-a]pyridinium |

| Enolate of a β-ketoester | Keto-ester substituted ethyl-pyridine | Dihydropyrido[1,2-a]pyridinone |

| Substituted Amidines | Amidinyl-ethyl-pyridine | Dihydropyrido[1,2-a]pyrimidine |

Beyond simple fused systems, the bromoethyl group enables the construction of more intricate molecular architectures. It can act as a linker to tether the chloropyridine ring to another aromatic system. A subsequent intramolecular cyclization, such as a Friedel-Crafts alkylation, could then generate a new ring, forming a polycyclic aromatic compound. The success of such a reaction would depend on the activation of the target aromatic ring and the reaction conditions.

Furthermore, the bromoethyl group can be employed to create bridged systems. This can be achieved by reacting this compound with a molecule containing two nucleophilic sites. A double substitution reaction, one at the bromoethyl group and another potentially at the chlorine-substituted carbon of the pyridine ring (via nucleophilic aromatic substitution, though this is less facile), could create a cyclic, bridged structure. This approach allows for the synthesis of conformationally constrained molecules of interest in various fields of chemistry.

Role in the Elaboration of Advanced Organic Molecules

The versatility of this compound extends to its role as a precursor for a range of specialized molecules used in catalysis, agriculture, and materials science.

The pyridine nitrogen atom is a well-known coordinating agent for metal ions. The this compound scaffold allows for the synthesis of multidentate ligands by introducing additional donor atoms via reaction at the bromoethyl chain. Nucleophilic substitution of the bromide with other nitrogen-containing heterocycles (like imidazole (B134444) or pyrazole), phosphines, or thiols can yield bidentate or tridentate ligands.

These custom-designed ligands are crucial in organometallic chemistry and homogeneous catalysis. The electronic properties of the ligand can be tuned by the substituents on the pyridine ring, while the steric environment around the metal center can be controlled by the structure of the side chain. This allows for the optimization of catalysts for specific chemical transformations.

Table 2: Examples of Ligand Types from this compound This table shows potential ligand types that can be synthesized by reacting this compound with various nucleophiles.

| Nucleophile | Resulting Linkage | Ligand Type | Potential Application |

| Diphenylphosphine | -CH₂CH₂P(Ph)₂ | P,N-Bidentate | Cross-coupling reactions |

| Imidazole | -CH₂CH₂-Im | N,N-Bidentate | Oxidation catalysis |

| 2-Mercaptopyridine | -CH₂CH₂-S-Py | N,S-Bidentate | Coordination polymers |

| Bis(pyrazolyl)methane | -CH₂CH₂-CH(Pz)₂ | N,N,N-Tridentate | Spin-crossover complexes |

Halogenated pyridines are a common structural motif in many commercial agrochemicals, including fungicides and herbicides. chemimpex.comchemicalbook.com The 5-chloropyridine moiety present in the title compound is a known toxophore in certain classes of insecticides. The 2-(2-bromoethyl) group serves as a reactive handle to introduce various other functional groups, allowing for the rapid generation of a library of candidate compounds for biological screening. Researchers can systematically modify the structure to optimize activity, selectivity, and environmental persistence, contributing to the discovery of new crop protection agents. chemimpex.com

The reactivity of this compound also lends itself to applications in materials science. It can be used to synthesize monomers for polymerization reactions. For example, after converting the bromoethyl group to a polymerizable functional group like an acrylate (B77674) or styrenyl ether, the resulting monomer can be incorporated into polymer chains. This introduces the chloropyridine unit into the bulk material, potentially modifying its properties such as thermal stability, flame retardancy, or metal ion affinity.

Alternatively, the compound can be used to functionalize existing polymers. Through grafting reactions, the chloropyridine moiety can be attached to a polymer backbone, creating a functional material with specific surface properties or the ability to act as a scaffold for further chemical modification or as a polymeric ligand for catalysis. chemimpex.com

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2 2 Bromoethyl 5 Chloropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(2-Bromoethyl)-5-chloropyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethyl side chain.

The pyridine ring has three aromatic protons (H-3, H-4, and H-6). The proton at the C-6 position is expected to be the most downfield (highest chemical shift) due to its proximity to the electronegative nitrogen atom. The H-4 proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6. The H-3 proton will also appear as a doublet.

The bromoethyl side chain consists of two methylene (B1212753) groups (-CH₂-CH₂-Br). These will appear as two triplets, assuming free rotation. The methylene group attached to the bromine atom (α-protons) will be shifted further downfield compared to the methylene group attached to the pyridine ring (β-protons) due to the deshielding effect of the bromine atom. Data for the related compound 2-(bromoethyl)pyridine shows two triplets for the ethyl chain protons. prepchem.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. (Predicted data based on analysis of similar substituted pyridines)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 (Pyridine) | ~8.4 | d | ~2.5 |

| H-4 (Pyridine) | ~7.7 | dd | ~8.5, 2.5 |

| H-3 (Pyridine) | ~7.3 | d | ~8.5 |

| H-α (-CH₂-Br) | ~3.7 | t | ~7.0 |

| H-β (-CH₂-Py) | ~3.3 | t | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl side chain.

The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon atom bonded to the chlorine atom (C-5) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are particularly affected. youtube.com The C-2 carbon, bearing the bromoethyl group, and the C-5 carbon, bearing the chloro group, will appear as quaternary carbons and thus typically show weaker signals. youtube.com The carbons of the ethyl chain will appear in the aliphatic region of the spectrum, with the carbon attached to the bromine being more downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. (Predicted data based on analysis of 2-ethylpyridine (B127773) chemicalbook.comnih.gov, 2-bromopyridine (B144113) chemicalbook.com, and 2-chloropyridine (B119429) youtube.com)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~139 |

| C-3 (Pyridine) | ~124 |

| C-5 (Pyridine) | ~132 |

| C-β (-CH₂-Py) | ~38 |

| C-α (-CH₂-Br) | ~32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning the signals and confirming the structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.orghuji.ac.il For this compound, a COSY spectrum would show cross-peaks connecting:

H-3 with H-4 on the pyridine ring.

H-4 with H-3 and H-6 on the pyridine ring.

The α-protons with the β-protons of the bromoethyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals. For example, the proton signal at ~8.4 ppm would show a cross-peak to the carbon signal at ~150 ppm, confirming their assignment as H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu It is key to establishing the connectivity of different parts of the molecule. Important HMBC correlations for confirming the structure of this compound would include:

Correlations from the β-protons of the ethyl chain to C-2 and C-3 of the pyridine ring.

Correlations from H-6 to C-2 and C-4.

Correlations from H-3 to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, irrespective of whether they are coupled through bonds. It is useful for confirming stereochemistry and spatial arrangements. For this molecule, NOESY could show correlations between the β-protons of the ethyl chain and the H-3 proton of the pyridine ring, confirming their proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental formula of a compound and can be used to deduce structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₇BrClN), HRMS is crucial for distinguishing it from other compounds with the same nominal mass. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion peak, which further confirms the elemental composition. chemguide.co.uk

Table 3: Predicted Molecular Ion Cluster for this compound.

| Ion Formula | Isotope Composition | Calculated Exact Mass | Relative Abundance (%) |

| [M]⁺ | C₇H₇³⁵Cl⁷⁹BrN | 218.9605 | 100.0 |

| [M+2]⁺ | C₇H₇³⁷Cl⁷⁹BrN / C₇H₇³⁵Cl⁸¹BrN | 220.9576 / 220.9585 | ~130.7 |

| [M+4]⁺ | C₇H₇³⁷Cl⁸¹BrN | 222.9555 | ~31.9 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation of this compound would likely proceed through several key pathways:

Loss of a bromine radical (•Br): This is a common fragmentation for bromoalkanes, leading to a stable carbocation. This would result in a fragment ion at m/z [M-79]⁺ and [M-81]⁺.

Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the ethyl chain is expected, leading to the formation of a chloropyridinylmethyl cation or related structures.

Loss of the entire bromoethyl chain: This would result in a fragment corresponding to the 5-chloropyridinium ion.

Loss of HCl: Elimination of hydrogen chloride from the molecular ion can also occur.

Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms and confirms the identity of the compound. For instance, the mass spectrum of the related 2-chloropyridine shows a prominent molecular ion peak and a significant fragment from the loss of the chlorine atom. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods would provide a detailed fingerprint, confirming the presence of the chloropyridine ring and the bromoethyl side chain.

The 27 possible vibrational modes for a pyridine molecule are all Raman active, while 24 are IR active. aps.org The substitution pattern of this compound, with its C2v symmetry lowered by the ethyl group, results in a complex but interpretable spectrum. The vibrational modes can be categorized into several key regions:

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations within the ring give rise to a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov Ring breathing modes and other deformations, which are highly sensitive to the nature and position of substituents, appear in the fingerprint region below 1300 cm⁻¹. Studies on substituted pyridines show how these frequencies shift based on the electronic and steric effects of the substituents. cdnsciencepub.com

Alkyl Chain Vibrations: The bromoethyl group introduces vibrations characteristic of alkanes. The C-H stretching modes of the methylene (-CH₂) groups are expected to appear between 2960 and 2850 cm⁻¹. wikipedia.orgorgchemboulder.com Bending or scissoring vibrations for these groups are typically found around 1470-1450 cm⁻¹. orgchemboulder.com A C-H wagging mode for the -CH₂X group (where X is a halogen) is also anticipated in the 1300-1150 cm⁻¹ range. orgchemboulder.com

Carbon-Halogen Vibrations: The stretches for the C-Cl and C-Br bonds are key identifiers and are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching vibration for chloropyridines and other chloro-aromatic compounds typically appears in the 850-550 cm⁻¹ range. orgchemboulder.comquimicaorganica.org The C-Br stretch is found at even lower wavenumbers, generally between 690-515 cm⁻¹, due to the greater mass of the bromine atom. orgchemboulder.comquora.com

The complementary nature of IR and Raman spectroscopy is crucial. While C=C and C=N bonds with significant dipole moment changes produce strong IR bands, the more symmetric vibrations are often stronger in the Raman spectrum. This allows for a more complete vibrational assignment.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Ethyl Group |

| C=C, C=N Stretch | 1600 - 1400 | Pyridine Ring |

| CH₂ Bend (Scissoring) | 1470 - 1450 | Ethyl Group |

| C-H Wag (-CH₂Br) | 1300 - 1150 | Bromoethyl Group |

| C-Cl Stretch | 850 - 550 | 5-Chloropyridine |

| C-Br Stretch | 690 - 515 | Bromoethyl Group |

This table presents expected ranges based on data for analogous compounds. nih.govwikipedia.orgorgchemboulder.comorgchemboulder.comquimicaorganica.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would elucidate its precise molecular geometry and how the molecules pack in a crystal lattice.

Solid-State Structure and Intermolecular Interactions: Pyridine and its derivatives often crystallize in common space groups like Pna2₁ or Pbca. wikipedia.org The crystal packing of this compound would likely be influenced by weak intermolecular forces. These could include π-π stacking interactions between the aromatic pyridine rings and potential C-H···N or C-H···Cl hydrogen bonds. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (in this case, chlorine or bromine), could also play a significant role in the crystal architecture.

Conformational Analysis: A key aspect of the structural analysis for this molecule is the conformation of the flexible 2-(bromoethyl) side chain. scribd.com Rotation around the C(pyridine)-C(ethyl) and C(ethyl)-C(ethyl) single bonds gives rise to different spatial arrangements known as conformers. The relationship between the pyridine ring and the terminal bromine atom is defined by the torsion angle (dihedral angle). Conformational analysis of related molecules like bromoethane (B45996) shows that staggered conformations are energy minima, while eclipsed conformations are energy maxima. youtube.com For the bromoethyl side chain, one would expect to find either an anti conformation (where the pyridine ring and bromine atom are on opposite sides, with a torsion angle of ~180°) or a gauche conformation (with a torsion angle of ~60°). The anti conformation is often sterically favored to minimize repulsion between the bulky pyridine ring and the bromine atom. youtube.com The specific conformation adopted in the solid state represents the lowest energy form within the crystal lattice environment.

Table 2: Representative Crystallographic Parameters for a Substituted Pyridine Derivative

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. wikipedia.org |

| Space Group | Pna2₁ | The symmetry operations of the unit cell. wikipedia.org |

| a (Å) | 17.5 | Unit cell dimension. wikipedia.org |

| b (Å) | 9.0 | Unit cell dimension. wikipedia.org |

| c (Å) | 11.4 | Unit cell dimension. wikipedia.org |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |

| Z | 16 | Number of molecules per unit cell. wikipedia.org |

| C(2)-C(7) Bond Length (Å) | ~1.51 | Bond connecting pyridine ring to ethyl group. |

| C(7)-C(8) Bond Length (Å) | ~1.53 | Bond within the ethyl group. |

| C(8)-Br Bond Length (Å) | ~1.94 | Carbon-bromine bond. |

| C(2)-C(7)-C(8)-Br Torsion Angle (°) | ~180 (anti) or ~60 (gauche) | Defines the side chain conformation. |

This table is illustrative, based on typical values for pyridine derivatives and alkyl halides to suggest potential structural parameters for this compound. wikipedia.org

Emerging Research and Future Directions in 2 2 Bromoethyl 5 Chloropyridine Chemistry

Development of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The functionalization of pyridine (B92270) rings and their derivatives is a central theme in modern organic chemistry. Traditional methods often require harsh conditions, which can limit their applicability. Current research is heavily focused on developing novel catalytic systems that offer greater control over reaction outcomes, leading to enhanced selectivity and efficiency.

For a molecule like 2-(2-Bromoethyl)-5-chloropyridine, selectivity is paramount. Chemists aim to selectively functionalize either the bromoethyl side chain via nucleophilic substitution or modify the pyridine ring itself. Advanced catalytic methods are making this distinction more achievable.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions under mild conditions. eurekalert.orgbionity.com Research into the photocatalytic functionalization of pyridines has shown potential for creating novel carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net For instance, photocatalytic methods can generate pyridinyl radicals that undergo selective coupling reactions, offering a different regioselectivity compared to classical methods. researchgate.net The application of these techniques could allow for the direct C-H functionalization of the this compound ring while leaving the bromoethyl group intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling : Palladium catalysis remains a cornerstone of C-C and C-N bond formation. Research continues to refine these methods for pyridine substrates. nih.govacs.org Novel ligand designs and reaction conditions are being developed to selectively couple aryl groups or other fragments at specific positions on the pyridine ring. nih.gov While the chloro-substituent on this compound can participate in cross-coupling, emerging methods focus on direct C-H activation, providing a more atom-economical route to new derivatives. nih.gov

Earth-Abundant Metal Catalysis : To improve sustainability and reduce costs, there is a growing trend to replace precious metal catalysts (like palladium) with more earth-abundant alternatives such as nickel or rare-earth metals. nih.govnih.gov These catalysts have shown promise in the selective alkylation and functionalization of pyridine C-H bonds, presenting a future direction for creating derivatives of this compound more efficiently. nih.gov

Table 1: Comparison of Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Key Advantages | Potential Application for this compound | Relevant Research Focus |

|---|---|---|---|

| Photocatalysis | Mild reaction conditions, unique reactivity via radical intermediates, high selectivity. acs.orgnih.gov | Selective C-H functionalization of the pyridine ring. researchgate.net | Transition-metal-free reactions, novel bond formations. eurekalert.orgbionity.com |

| Palladium-Catalysis | High reliability, broad substrate scope, well-understood mechanisms. nih.gov | Cross-coupling at the chloro-position or direct C-H activation. nih.govrsc.org | Ligand development for enhanced selectivity, decarbonylative coupling. rsc.org |

| Earth-Abundant Metals | Lower cost, improved sustainability. nih.gov | C-H alkylation and arylation of the pyridine core. nih.gov | Ni-catalyzed cross-coupling, lanthanide-based catalysts. nih.govnih.gov |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The discovery of new bioactive molecules is increasingly dependent on the rapid synthesis and screening of large numbers of compounds. This compound is an ideal substrate for such platforms due to its inherent reactivity.

Automated Synthesis : The reactive bromoethyl group is highly susceptible to nucleophilic substitution, making it perfect for parallel synthesis. An automated platform can react a stock solution of this compound with a library of diverse nucleophiles (amines, thiols, alcohols, etc.) in microplates, rapidly generating hundreds or thousands of unique derivatives.

Continuous Flow Chemistry : The use of continuous flow microreactors is another key trend. technologynetworks.comresearchgate.net These systems offer superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch synthesis. organic-chemistry.orgthieme-connect.com For the production of this compound derivatives, a flow process can enhance safety, improve yield, and facilitate scaling up. organic-chemistry.orgresearchgate.net Research has demonstrated the high efficiency of flow reactors for various pyridine transformations, including N-oxidation, which could be a subsequent step after derivatizing the bromoethyl group. thieme-connect.com

High-Throughput Screening (HTS) : Once a library of derivatives is generated, it can be subjected to HTS to identify compounds with desired biological activity. This combination of automated synthesis and HTS significantly accelerates the drug discovery pipeline. The core 5-chloropyridine moiety is a common feature in many bioactive molecules, making the derivatives of this compound particularly interesting for screening against a wide range of biological targets.

Exploration of New Bifunctional Reagents and Scaffolds Derived from the Compound

The true potential of this compound lies in its bifunctionality. Researchers are exploring ways to leverage both the bromoethyl side chain and the pyridine ring to construct novel and complex molecular architectures.

The goal is to use this simple starting material to create more rigid, three-dimensional structures, which are often more selective and potent in biological systems. A key strategy is the synthesis of fused bicyclic or polycyclic heterocyclic systems. ijrpr.comnih.gov

Tandem and Cascade Reactions : A sophisticated approach involves designing reactions where an initial transformation on the bromoethyl group triggers a subsequent cyclization onto the pyridine ring, forming a new fused ring system in a single operational step. Such tandem reactions are highly efficient and atom-economical. acs.org For example, reaction with a dinucleophile could lead to the formation of novel bicyclic heterocycles. bohrium.com

Scaffold Hopping : In medicinal chemistry, "scaffold hopping" is a strategy used to replace the core structure of a known bioactive compound with a different, isosteric scaffold to improve properties or find new intellectual property. nih.gov Derivatives of this compound can be used to create novel scaffolds that mimic known pharmacophores, such as those found in natural products. mdpi.commdpi.com This allows for the exploration of new chemical space while retaining the key interactions required for biological activity.

Table 2: Strategies for Developing New Scaffolds

| Strategy | Description | Example Application |

|---|---|---|

| Intramolecular Cyclization | The bromoethyl chain is reacted with a nucleophile that is tethered to a group which then reacts with the pyridine ring. | Synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. ijrpr.comnih.gov |

| Tandem Reactions | A single set of reagents triggers multiple bond-forming events sequentially to build complex structures efficiently. acs.org | Reaction with a dinucleophile to form fused bicyclic systems. bohrium.com |

| Scaffold Hopping | Replacing a known bioactive core with a novel one derived from this compound. nih.gov | Creating new anticancer agents by mimicking flavonoid structures. nih.gov |

Sustainable Synthesis Approaches and Waste Minimization in Production

Modern chemical manufacturing places a strong emphasis on green chemistry principles to reduce environmental impact. Research into the production of this compound and its derivatives is increasingly focused on sustainability.

The typical synthesis involves the radical bromination of 2-ethyl-5-chloropyridine, often using N-bromosuccinimide (NBS) and a radical initiator in chlorinated solvents. Future directions aim to improve upon this process.

Greener Solvents and Reagents : A major goal is to replace hazardous reagents and solvents. This includes finding alternatives to chlorinated solvents like carbon tetrachloride and developing catalytic bromination methods that avoid the use of stoichiometric brominating agents like NBS, thereby improving the atom economy of the reaction. researchgate.net

Continuous Flow Processing : As mentioned in section 7.2, continuous flow synthesis offers significant green advantages. organic-chemistry.orgthieme-connect.com It allows for better heat management (improving safety), reduces solvent volumes, minimizes waste by optimizing reaction conditions for higher yields, and allows for the integration of in-line purification, reducing downstream waste generation. researchgate.netresearchgate.net

Catalyst Recycling : For transformations involving metal catalysts, developing systems where the catalyst can be easily recovered and reused is a key area of research. Heterogenizing catalysts, for example by immobilizing them on a solid support for use in a flow reactor, is a promising strategy for waste minimization.

Energy Efficiency : The adoption of methods that proceed under milder conditions, such as photocatalysis, reduces the energy input required for synthesis. eurekalert.orgbionity.com By using visible light at ambient temperature, these methods offer a more energy-efficient alternative to traditional reactions that require high temperatures. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.